N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide: is a chemical compound with the molecular formula C13H18N2O2 This compound is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a tetrahydropyran ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the tetrahydropyran derivative with an appropriate amine, such as 5-amino-2-methylphenylamine, under conditions that facilitate amide bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction control and scalability.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under oxidative conditions.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can be compared with similar compounds such as:
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxylate: Differing by the presence of an ester group instead of a carboxamide group.
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-2-3-11(14)8-12(9)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRUFYPDNJQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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